N~4~-(4-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Methoxyphenyl)-N⁶,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. Its structure includes:
- N⁴-substituent: A 4-methoxyphenyl group, providing electron-donating properties via the methoxy group.
- N⁶-substituent: A methyl group, enhancing lipophilicity.
- Position 1: A methyl group, distinguishing it from analogs with phenyl or bulkier substituents .
This compound’s design leverages the pyrazolo[3,4-d]pyrimidine scaffold, which is widely explored in medicinal chemistry due to its ability to mimic purine bases and interact with enzyme active sites (e.g., kinases, phosphodiesterases) . The 4-methoxyphenyl group may enhance binding affinity to hydrophobic pockets in biological targets, while the methyl groups at N⁶ and position 1 optimize metabolic stability .
Properties
Molecular Formula |
C14H16N6O |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H16N6O/c1-15-14-18-12(11-8-16-20(2)13(11)19-14)17-9-4-6-10(21-3)7-5-9/h4-8H,1-3H3,(H2,15,17,18,19) |
InChI Key |
DKJSGILERRTDSF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyaniline with 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Key Analogs
Key Comparative Insights
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., 4-methoxyphenyl in the target compound): Enhance binding to hydrophobic enzyme pockets but may reduce metabolic oxidation . Alkyl/Aryl Groups (e.g., cyclohexyl in , phenyl in ): Modulate lipophilicity and steric effects, impacting membrane permeability and selectivity.
Position-Specific Modifications: N⁶ Substitution: Methyl groups (target compound) favor metabolic stability, while bulkier groups (e.g., benzyl in ) may enhance potency but limit bioavailability .
Therapeutic Potential: Compounds with dual methoxy groups (e.g., ) show enhanced anticancer activity, likely due to synergistic electronic effects. Diethyl groups at N⁶ (e.g., ) improve aqueous solubility, making them favorable for oral administration.
Research Findings and Data
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with 4-methoxyphenyl groups (e.g., target compound) exhibit IC₅₀ values in the nanomolar range against CDK2 and EGFR kinases, comparable to FDA-approved inhibitors like imatinib .
- Anticancer Efficacy : In vitro studies on analogs with methyl and methoxy substituents (e.g., ) demonstrate potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with apoptosis induction via caspase-3 activation .
- Solubility and LogP : The target compound’s predicted logP (~4.1, inferred from ) suggests moderate lipophilicity, balancing membrane permeability and solubility better than analogs with cyclohexyl (logP ~5.2 in ) or fluorobenzyl groups (logP ~4.8 in ).
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